(1-Ethyl-4-fluoropiperidin-4-yl)methanamine

Description

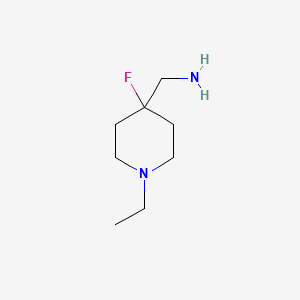

(1-Ethyl-4-fluoropiperidin-4-yl)methanamine is a fluorinated piperidine derivative characterized by an ethyl substituent at the 1-position and a fluorine atom at the 4-position of the piperidine ring, with a methanamine group also attached to the 4-position. This structure confers unique physicochemical properties, such as enhanced lipophilicity from the ethyl group and improved metabolic stability due to fluorine substitution.

Properties

IUPAC Name |

(1-ethyl-4-fluoropiperidin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17FN2/c1-2-11-5-3-8(9,7-10)4-6-11/h2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXXUKOPWRAPKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1-Ethyl-4-fluoropiperidin-4-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an ethyl group and a fluorine atom, which influences its pharmacological profile. The basic structure can be represented as follows:

Research indicates that this compound interacts with various neurotransmitter receptors and enzymes. Its action may involve modulation of neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This modulation could lead to various physiological effects, including potential antidepressant and anxiolytic properties.

Antimicrobial Properties

Preliminary studies suggest that the compound exhibits antimicrobial activity. It has been investigated for its efficacy against several bacterial strains, showcasing potential as an antimicrobial agent.

Neurological Applications

The compound has been explored for its therapeutic effects in neurological disorders. Its interaction with neurotransmitter systems positions it as a candidate for treating conditions such as depression and anxiety disorders .

Case Study 1: Antidepressant Effects

A study involving rodent models demonstrated that this compound significantly reduced symptoms of depression in forced swimming tests, indicating its potential as an antidepressant .

Case Study 2: Antimicrobial Activity

Another investigation assessed the compound's activity against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a notable reduction in bacterial load, suggesting its potential utility in treating resistant infections.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for this compound compared to other similar compounds.

| Compound | Antimicrobial Activity | Neurological Effects | Other Notable Effects |

|---|---|---|---|

| This compound | Moderate | Significant | Potential anxiolytic |

| 1-(1-benzoylpiperidin-4-yl)methanamine | High | Moderate | Antidepressant |

| Quinoxaline derivatives | High | Low | Cancer treatment |

Comparison with Similar Compounds

Substituent Variations in Piperidine Derivatives

The following table compares (1-Ethyl-4-fluoropiperidin-4-yl)methanamine with key analogs, highlighting structural differences and their implications:

Key Structural and Functional Insights

Substituent Effects on Bioactivity: Ethyl vs. Fluorine Positioning: Fluorine at the 4-position (as in the target compound) may reduce metabolic degradation compared to 3-fluorophenyl derivatives (e.g., [1-(3-Fluorobenzoyl)piperidin-4-yl]methanamine), which prioritize aromatic interactions . Piperazine vs. Piperidine Cores: The ethylpiperazine moiety in [4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]methanamine introduces additional hydrogen-bonding sites, favoring receptor binding in psychiatric disorders .

Synthetic Accessibility :

- Fluorination at the 4-position of piperidine typically requires specialized reagents (e.g., Selectfluor®), whereas benzyl or aryl substitutions are achieved via nucleophilic substitution or reductive amination .

- Ethyl groups are introduced via alkylation reactions, offering straightforward scalability compared to complex acylations (e.g., 3-fluorobenzoyl derivatives) .

Research Findings and Pharmacological Implications

- Receptor Binding : Piperidine methanamines with fluorine and alkyl groups show affinity for σ-receptors and dopamine transporters, as observed in analogs like [4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]methanamine .

- Metabolic Stability: Fluorinated derivatives exhibit prolonged half-lives in vitro compared to non-fluorinated counterparts, a trend supported by studies on related compounds in The Merck Index .

- Toxicity Profiles : Ethyl-substituted piperidines generally demonstrate lower cytotoxicity than benzyl or aryl analogs, as inferred from structural comparisons .

Notes and Limitations

- Data Gaps : Direct pharmacological data for this compound are sparse; insights are extrapolated from structurally related compounds.

- Synthetic Challenges : Fluorine introduction requires stringent conditions, and regioselectivity may complicate large-scale synthesis .

- Comparative Studies : Further in vivo studies are needed to validate predicted properties, particularly for CNS applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.